A Technical Guide to the Structure and Application of Di-tert-butyl Iminodicarboxylate
A Technical Guide to the Structure and Application of Di-tert-butyl Iminodicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butyl iminodicarboxylate, systematically named Di-tert-butyl 2-imidodicarbonate and commonly referred to as NH-bis(C1-Boc) or HN(Boc)₂, is a versatile reagent in organic synthesis. Its structure, featuring a central nitrogen atom bonded to two tert-butoxycarbonyl (Boc) protecting groups, renders it a valuable tool for the introduction of a protected primary amine. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its role as a superior alternative to traditional methods for amine synthesis. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Properties
Di-tert-butyl iminodicarboxylate is a white, crystalline solid that is soluble in many organic solvents but insoluble in water.[1][2] The core of its reactivity lies in the acidic nature of the N-H proton, which is flanked by two electron-withdrawing carbonyl groups. This acidity allows for easy deprotonation to form a nucleophilic anion, which can then participate in a variety of chemical transformations. The Boc protecting groups can be readily removed under acidic conditions to liberate the primary amine.[3]
The chemical formula for Di-tert-butyl iminodicarboxylate is C₁₀H₁₉NO₄.[3] Its structure is characterized by a central imide nitrogen atom double-bonded to two tert-butoxycarbonyl groups.
Table 1: Physicochemical Properties of Di-tert-butyl Iminodicarboxylate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₄ | [3] |
| Molar Mass | 217.26 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 114-117 °C | |
| Solubility | Soluble in organic solvents, insoluble in water. | [1][2] |
| pKa | 8.25 (Predicted) | [2] |
Core Applications in Organic Synthesis
Di-tert-butyl iminodicarboxylate has emerged as a key reagent in modern organic synthesis, primarily for the preparation of primary amines. Its utility stems from its ability to overcome the limitations of classical methods like the Gabriel synthesis, such as harsh reaction conditions and the formation of over-alkylated byproducts.
Alternative to the Gabriel Synthesis for Primary Amine Synthesis
A significant application of Di-tert-butyl iminodicarboxylate is as a Gabriel-type reagent for the synthesis of primary amines from alkyl halides.[3] The process involves the N-alkylation of the deprotonated iminodicarboxylate followed by the removal of the Boc protecting groups. This method offers a milder and more efficient route to primary amines.
A general workflow for this application can be visualized as follows:
Mitsunobu Reaction for the Conversion of Alcohols to Amines
Di-tert-butyl iminodicarboxylate can also be employed as a nucleophile in the Mitsunobu reaction to convert alcohols directly into protected primary amines.[3] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon and is particularly useful for the synthesis of chiral amines.
The general signaling pathway for the Mitsunobu reaction involving Di-tert-butyl iminodicarboxylate is depicted below:
Experimental Protocols
The following sections provide detailed methodologies for key synthetic procedures utilizing Di-tert-butyl iminodicarboxylate.
Synthesis of Di-tert-butyl allyliminodicarboxylate
This protocol describes the N-alkylation of Di-tert-butyl iminodicarboxylate with allyl bromide.[1]
Materials:
-
Di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol)
-
Allyl bromide (16.7 g, 12.0 mL, 138 mmol)
-
Tetrabutylammonium bromide (0.520 g, 1.61 mmol)
-
2-Methyltetrahydrofuran (150 mL)
-
Sodium hydroxide pellets (23.0 g, 576 mmol)
-
Process water (100.0 mL)
-
Isopropanol
Procedure:
-
To a round-bottom flask, add Di-tert-butyl iminodicarboxylate, allyl bromide, and tetrabutylammonium bromide in 2-methyltetrahydrofuran.
-
In a separate flask, prepare a sodium hydroxide solution by adding sodium hydroxide pellets to process water at 0-5 °C.
-
Add the sodium hydroxide solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 40-50 °C.
-
Monitor the reaction progress by HPLC until the Di-tert-butyl iminodicarboxylate is completely consumed (approximately 1 hour).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with process water.
-
Displace the organic solvent with isopropanol.
Table 2: Quantitative Data for the Synthesis of Di-tert-butyl allyliminodicarboxylate
| Parameter | Value | Reference |
| Yield | 98% | [1] |
| Purity (HPLC) | 96.0% | [1] |
Synthesis of Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate
This protocol details the synthesis of a more complex N-alkylated product.[1]
Materials:
-
Starting material (1.0 eq)
-
Di-tert-butyl iminodicarboxylate (1.0 eq)
-
Cesium carbonate (1.2 eq)
-
Acetonitrile
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Diisopropyl ether
Procedure:
-
Mix the starting material, Di-tert-butyl iminodicarboxylate, and cesium carbonate in acetonitrile under a nitrogen atmosphere at 20-25 °C for 6 hours.
-
Upon completion of the reaction, filter the reaction mass and wash with acetonitrile.
-
Concentrate the filtrate under vacuum below 50 °C.
-
Dissolve the resulting residue in toluene and wash with water followed by brine.
-
Dry the organic fractions over anhydrous sodium sulfate and concentrate under vacuum below 60 °C to obtain the crude product.
-
Slurry the crude product with diisopropyl ether, filter, and dry under vacuum at 40-45 °C to yield the final compound.
Table 3: Quantitative Data for the Synthesis of Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate
| Parameter | Value | Reference |
| Yield | 64% | [1] |
| Purity (HPLC) | 99.57% | [1] |
Conclusion
Di-tert-butyl iminodicarboxylate is a highly effective and versatile reagent for the synthesis of primary amines. Its favorable properties and reactivity profile offer significant advantages over traditional methods. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in the successful application of this valuable synthetic tool.
